KETOTIFEN FUMARATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KETOTIFEN FUMARATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a thiatricyclic system, and a butenedioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KETOTIFEN FUMARATE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the thiatricyclic system and the butenedioic acid moiety. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
KETOTIFEN FUMARATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, KETOTIFEN FUMARATE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties could make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of KETOTIFEN FUMARATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-but-2-enedioic acid derivatives
- Piperidine-based compounds
- Thiatricyclic compounds
Uniqueness
KETOTIFEN FUMARATE stands out due to its unique combination of structural features. The presence of the piperidine ring, thiatricyclic system, and butenedioic acid moiety in a single molecule makes it distinct from other similar compounds. This unique structure may confer specific properties and activities that are not observed in other compounds.
Biological Activity
Ketotifen fumarate is a potent antihistamine primarily used in the treatment of allergic conditions, particularly allergic conjunctivitis. Its biological activity is characterized by multiple mechanisms, including the blockade of histamine H1 receptors, stabilization of mast cells, and prevention of eosinophil accumulation. This article provides an in-depth examination of the biological activity of this compound, focusing on its efficacy, safety, and various applications based on recent research findings.
Histamine H1 Receptor Antagonism
this compound functions as a selective antagonist for histamine H1 receptors. By blocking these receptors, it effectively reduces the symptoms associated with allergic reactions, such as itching and inflammation.
Mast Cell Stabilization
In addition to its antihistaminic properties, ketotifen stabilizes mast cells, preventing them from releasing histamine and other inflammatory mediators. This dual action contributes to its effectiveness in managing allergic responses.
Eosinophil Inhibition
Ketotifen also inhibits the accumulation and activation of eosinophils at sites of inflammation, further mitigating allergic reactions and associated symptoms.
Clinical Efficacy
Numerous studies have evaluated the clinical efficacy of this compound in various settings:
Efficacy in Allergic Conjunctivitis
A randomized, double-masked study involving 519 subjects demonstrated that this compound 0.025% ophthalmic solution significantly reduced signs and symptoms of seasonal allergic conjunctivitis (SAC) compared to placebo. The responder rate was notably higher in the ketotifen group (49.5%) versus placebo (33.0%) (p = 0.02) .
Treatment Group | Responder Rate (%) | p-value |
---|---|---|
Ketotifen | 49.5 | 0.02 |
Placebo | 33.0 |
Another study confirmed that ketotifen significantly inhibited ocular itching at all post-challenge time points after both single and multiple doses (p < 0.001) .
Safety Profile
This compound has been shown to have a favorable safety profile. In clinical trials, adverse events were comparable to placebo, with no significant drug-related systemic adverse events reported . The incidence of ocular adverse events was also similar across treatment groups.
Case Studies and Research Findings
- Pediatric Efficacy : A study involving children aged 8-16 years found that ketotifen significantly reduced ocular itching and other symptoms associated with allergic conjunctivitis after both single and multiple doses .
- Long-term Use : Research indicates that prolonged use of this compound eye drops is safe and effective for managing chronic allergic conjunctivitis without significant adverse effects .
- Comparative Studies : Ketotifen has been compared with other antihistamines like levocabastine hydrochloride, showing superior efficacy in reducing symptoms of SAC .
Properties
IUPAC Name |
but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQEYBLVYAWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.